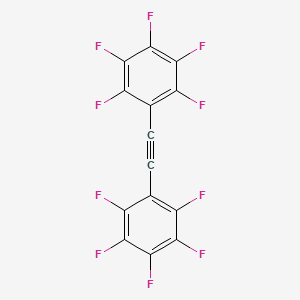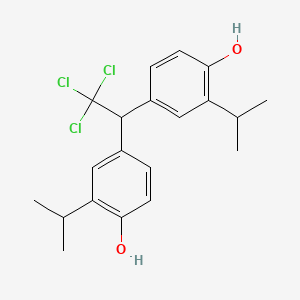
1,1,1,3,3,3-Hexafluoro-2-nitropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-nitropropane is a fluorinated organic compound characterized by the presence of six fluorine atoms and a nitro group attached to a propane backbone. This compound is known for its unique chemical properties, including high thermal stability and significant electronegativity due to the fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-nitropropane typically involves the nitration of hexafluoropropane derivatives. One common method is the reaction of hexafluoropropane with nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-nitropropane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: Formation of 1,1,1,3,3,3-Hexafluoro-2-aminopropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-nitropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in pharmaceuticals, especially in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-nitropropane involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can engage in strong hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a hydroxyl group instead of a nitro group.
1,1,1,3,3,3-Hexafluoro-2-aminopropane: A reduced form of 1,1,1,3,3,3-Hexafluoro-2-nitropropane.
1,1,1,3,3,3-Hexafluoro-2-methylpropane: A compound with a methyl group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical properties such as high electronegativity, thermal stability, and reactivity. These properties make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13071-90-4 |
|---|---|
Molekularformel |
C3HF6NO2 |
Molekulargewicht |
197.04 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-nitropropane |
InChI |
InChI=1S/C3HF6NO2/c4-2(5,6)1(10(11)12)3(7,8)9/h1H |
InChI-Schlüssel |
CNDXTMNJDISJMM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



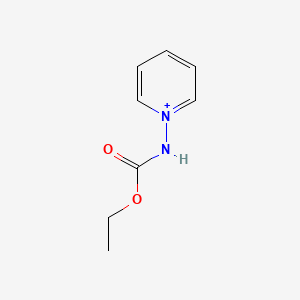

![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
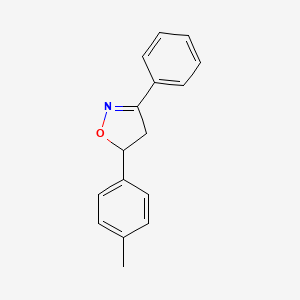


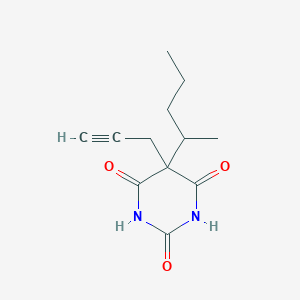
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

